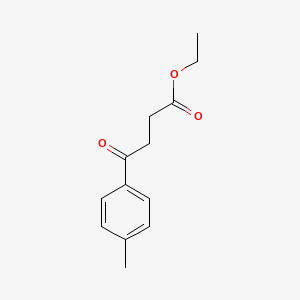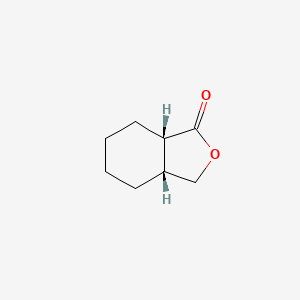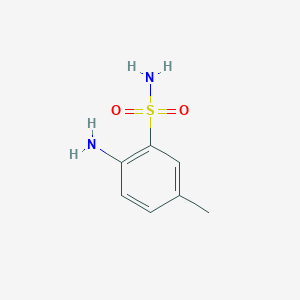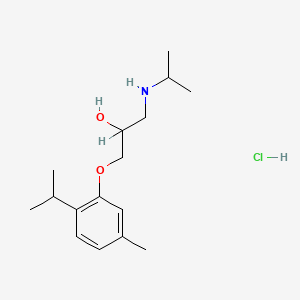
1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride, also known as ITPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture. ITPP is a hemoglobin modifier that enhances the delivery of oxygen to tissues, making it a potential therapeutic agent for conditions such as anemia and ischemia.
作用机制
1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride works by binding to hemoglobin, a protein in red blood cells that carries oxygen. 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride binds to a specific site on hemoglobin, causing it to release oxygen more readily to tissues. This results in an increase in oxygen delivery to tissues, which can improve tissue oxygenation and reduce the risk of tissue damage.
Biochemical and Physiological Effects:
1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride has been shown to increase the oxygen-carrying capacity of blood, improve tissue oxygenation, and reduce the risk of tissue damage. In addition, 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride has been shown to have anti-tumor effects, potentially through its ability to inhibit angiogenesis, the process by which tumors develop new blood vessels.
实验室实验的优点和局限性
One advantage of using 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride in lab experiments is its ability to enhance tissue oxygenation, which can improve the accuracy and reliability of experimental results. However, 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several potential future directions for research on 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride. One area of interest is the development of 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride-based therapies for anemia, ischemia, and hypoxia. Another area of interest is the potential use of 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride as a cancer therapy, either alone or in combination with other treatments. Additionally, research on the mechanism of action of 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride and its effects on various physiological systems could provide valuable insights into its potential applications in medicine and other fields.
合成方法
The synthesis of 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride involves the reaction of isopropylamine with 3-bromopropyl thymyloxy ether in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride.
科学研究应用
1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride has been extensively studied for its potential applications in medicine. Research has shown that 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride can increase the oxygen-carrying capacity of blood, making it a promising therapeutic agent for conditions such as anemia, ischemia, and hypoxia. In addition, 1-(Isopropylamino)-3-(thymyloxy)-2-propanol hydrochloride has been shown to have anti-tumor effects in preclinical studies, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQFQGEYOXNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973495 |
Source


|
| Record name | 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
CAS RN |
5790-40-9 |
Source


|
| Record name | 2-Propanol, 1-(isopropylamino)-3-(thymyloxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



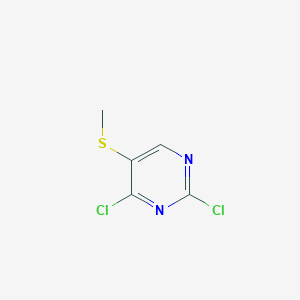

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)
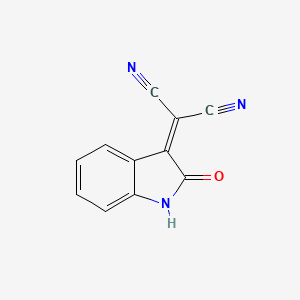
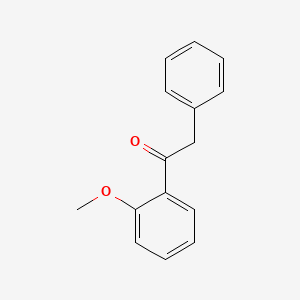
![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)


